molecular formula C8H14ClNO4S B12309805 Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride

Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride

Cat. No.: B12309805
M. Wt: 255.72 g/mol
InChI Key: OLHQMWFLRXLOBJ-UHFFFAOYSA-N
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Description

This compound is a racemic mixture of a sulfonated thieno-pyrrolidine derivative conjugated with an acetic acid moiety and formulated as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₄S, with a molecular weight of 195.65 g/mol (CAS: EN300-396764) . The structure features a hexahydrothieno[2,3-c]pyrrole core with a 1,1-dioxo (sulfone) group, an acetic acid side chain, and a hydrochloride counterion.

Properties

Molecular Formula

C8H14ClNO4S

Molecular Weight

255.72 g/mol

IUPAC Name

2-(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H

InChI Key

OLHQMWFLRXLOBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride involves multiple steps. The key steps include the formation of the thieno[2,3-c]pyrrole ring system and the subsequent introduction of the acetic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fused thieno-pyrrolidine system, sulfone group, and hydrochloride salt form. Below is a detailed comparison with analogous compounds from literature and catalogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences Source
rac-2-[(3r,3ar,6ar)-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride Thieno[2,3-c]pyrrolidine Sulfone, acetic acid, hydrochloride C₈H₁₄ClNO₄S 195.65 Chiral racemic mixture, hydrochloride salt enhances solubility
(3αS,6αS)-Hexahydro-2H-thieno-[2,3-c]-pyrrole 1,1-dioxide Thieno[2,3-c]pyrrolidine Sulfone C₇H₁₁NO₂S ~177.2 (estimated) Lacks acetic acid and hydrochloride; enantiomerically pure
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester Pyrrolo[1,2-b]pyridazine Chlorophenyl, ester, hydroxyl C₂₈H₃₂ClN₃O₅ ~526.0 Larger heterocyclic system (pyridazine vs. pyrrolidine); ester group
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,2-b]pyrrolidine tert-Butyl carbamate C₁₂H₂₂N₂O₂ ~238.3 Carbamate protecting group; no sulfone or acid
(3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one Pyrrolo-oxazole Oxazolone, diphenyl C₁₈H₁₆N₂O₂ ~292.3 Oxazole ring fused to pyrrolidine; aromatic substituents

Key Structural and Functional Differences

Core Heterocycle: The target compound’s thieno-pyrrolidine system (sulfur-containing) contrasts with pyrrolo-pyridazine (nitrogen-rich, ) or pyrrolo-oxazole (oxygen-containing, ).

Functionalization: The acetic acid moiety and hydrochloride salt distinguish it from non-ionic analogs (e.g., ’s carbamate). This increases water solubility, making it suitable for aqueous reaction conditions . The sulfone group (1,1-dioxo) provides metabolic stability compared to thioether analogs, a feature shared with ’s compound but absent in other entries .

Stereochemistry: The racemic nature (rac-) contrasts with enantiomerically pure analogs like the (3αS,6αS)-configured thieno-pyrrolidine (). Racemates may require chiral resolution for pharmacological applications .

Biological Activity

Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride, identified by its CAS number 2138055-74-8, is a complex organic compound notable for its potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its interactions with biological targets, therapeutic implications, and relevant research findings.

Molecular Structure

The molecular formula of Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is C₈H₁₄ClNO₄S. Its structure features a thieno[2,3-c]pyrrole ring system combined with an acetic acid moiety. The presence of dioxo functional groups enhances its reactivity and interaction with various biological targets .

Physical Properties

PropertyValue
Molecular Weight255.72 g/mol
Purity95%
Storage Temperature4°C

The biological activity of Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, suggesting potential therapeutic applications.

Pharmacological Studies

Preliminary studies indicate that this compound may exhibit a range of pharmacological effects. However, detailed pharmacological data remains limited. Interaction studies typically involve assessing how the compound affects biological targets such as:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could act as an agonist or antagonist at certain receptor sites.

Case Studies

While comprehensive clinical studies are still needed, initial findings suggest promising avenues for research. For instance:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of thieno[2,3-c]pyrrole compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation in animal models.

Comparative Analysis with Similar Compounds

The unique structure of Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride distinguishes it from similar compounds. Below is a comparative analysis highlighting structural similarities and potential biological activities.

Compound NameStructural FeaturesSimilarity Index
2-(3-Methylbut-2-enamido)acetic acidContains acetic acid moiety0.80
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acidDioxo pyrrole derivative0.73
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acidSimilar dioxo functionality0.70
11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoic acidLonger carbon chain with dioxo group0.70

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